molecular formula C24H26N4O3 B5013209 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-dimethylphenyl)acetamide

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B5013209
M. Wt: 418.5 g/mol
InChI Key: CTNBSJJNRLMNNI-UHFFFAOYSA-N
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Description

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridazinone core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Acetylation: Introduction of the acetylamino group is usually done using acetic anhydride in the presence of a base.

    Substitution reactions: The ethyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-fluorophenyl)acetamide
  • **2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-dimethylphenyl)acetamide may exhibit unique biological activities due to the presence of the dimethylphenyl group, which can influence its binding affinity and specificity towards molecular targets.

Properties

IUPAC Name

2-[3-(3-acetamido-4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-5-18-9-10-19(13-21(18)25-17(4)29)20-11-12-23(31)28(27-20)14-22(30)26-24-15(2)7-6-8-16(24)3/h6-13H,5,14H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNBSJJNRLMNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC=C3C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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